

In-Depth Efficacy Analysis: Avibactam Against Resistant Bacterial Strains

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Compound of Interest		
Compound Name:	ML025	
Cat. No.:	B1663235	Get Quote

A comparative analysis of the β -lactamase inhibitor **ML025** versus avibactam could not be completed as requested. Extensive searches of publicly available scientific literature and databases yielded no information on a compound designated "**ML025**" as a β -lactamase inhibitor.

Therefore, this guide provides a comprehensive overview of the efficacy and mechanism of action of avibactam, a well-documented and clinically significant β-lactamase inhibitor. The content is structured to align with the original request, offering researchers, scientists, and drug development professionals a detailed look at avibactam's performance against resistant bacterial strains, supported by experimental data and protocols.

Avibactam: A Potent β-Lactamase Inhibitor

Avibactam is a non- β -lactam β -lactamase inhibitor that is used in combination with β -lactam antibiotics, such as ceftazidime, to combat infections caused by multidrug-resistant Gramnegative bacteria.[1][2] Its primary function is to inactivate β -lactamase enzymes produced by bacteria, which would otherwise degrade the β -lactam antibiotic and render it ineffective.[3][4]

Mechanism of Action

Avibactam's mechanism of action is distinct from many other β -lactamase inhibitors. It forms a covalent but reversible bond with the serine residue in the active site of the β -lactamase enzyme.[5][6] This acylation process inactivates the enzyme, preventing it from hydrolyzing the



partner β -lactam antibiotic. The reversibility of this binding is a key feature of avibactam's action.[5][6] Avibactam is effective against a broad range of β -lactamases, including:

- Ambler Class A: Including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[1][7]
- Ambler Class C: Such as AmpC cephalosporinases.[1][5]
- Some Ambler Class D: Including OXA-48-like carbapenemases.[8]

Avibactam is not active against metallo-β-lactamases (MBLs) from Ambler Class B, as these enzymes utilize zinc ions instead of a serine residue for catalysis.[8][9]

Efficacy of Avibactam in Combination with Ceftazidime

The combination of ceftazidime and avibactam has demonstrated significant efficacy in treating infections caused by various resistant Gram-negative pathogens. The following table summarizes the in vitro activity of this combination against key resistant strains.

Bacterial Species	Resistance Mechanism	Ceftazidime- Avibactam MIC (mg/L)	Reference Strain(s) (Example)
Klebsiella pneumoniae	KPC-producing	≤8/4	ATCC BAA-1705
Escherichia coli	CTX-M-15 (ESBL)	≤1/4	Various clinical isolates
Pseudomonas aeruginosa	AmpC hyperproducer, MDR	≤8/4	Various clinical isolates
Enterobacter cloacae	KPC-3	1-8	Clinical isolates
Enterobacterales	OXA-48-producing	≤8/4	Various clinical isolates



Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and specific isolates. The values presented are representative of general susceptibility.

Experimental Protocols

A standardized experimental protocol is crucial for accurately determining the in vitro efficacy of antimicrobial agents. The following outlines a typical broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam.

Protocol: Broth Microdilution for MIC Determination

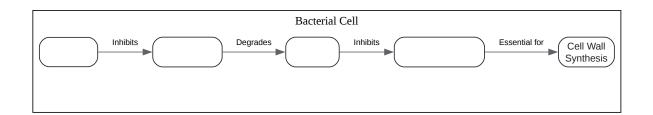
- Bacterial Strain Preparation:
 - Isolates of resistant bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C.
 - A bacterial suspension is prepared in sterile saline or broth to a turbidity equivalent to a
 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Antimicrobial Agent Preparation:
 - Stock solutions of ceftazidime and avibactam are prepared according to the manufacturer's instructions. Avibactam is typically tested at a fixed concentration (e.g., 4 mg/L).
 - Serial twofold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Each well will also contain the fixed concentration of avibactam.
- Inoculation and Incubation:
 - Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.



- Positive control wells (containing bacteria but no antibiotic) and negative control wells (containing broth only) are included.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination:
 - Following incubation, the plates are visually inspected for bacterial growth.
 - The MIC is defined as the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

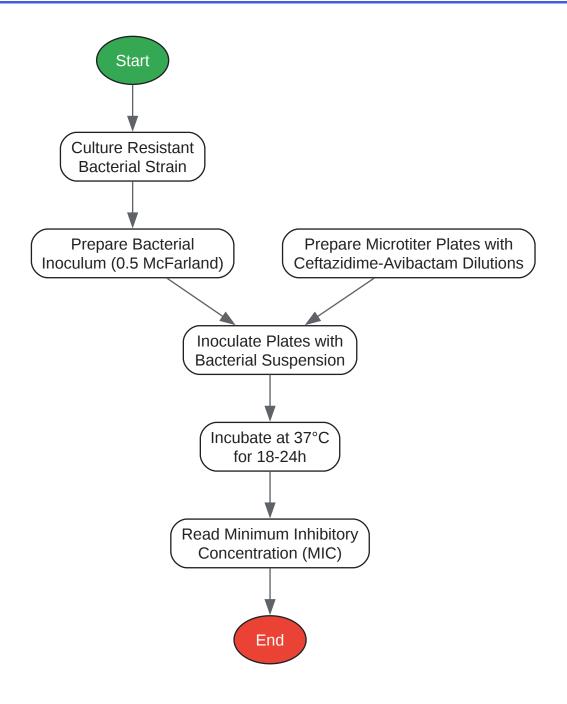
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.



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Caption: Mechanism of action of avibactam in protecting β-lactam antibiotics.





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Caption: Experimental workflow for MIC determination by broth microdilution.

Should information on "ML025" become available, a direct and detailed comparison with avibactam can be conducted following the comprehensive structure outlined in this guide.



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